

A Technical Overview of (R)-3-Phenylbutanal: Molecular Properties

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Compound of Interest

Compound Name: (R)-3-Phenylbutanal

Cat. No.: B15192648

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This document provides a concise summary of the fundamental molecular characteristics of **(R)-3-Phenylbutanal**, a chiral aldehyde. The information is intended for researchers, scientists, and professionals in the field of drug development and fragrance chemistry.

Molecular Formula and Weight

The core molecular properties of **(R)-3-Phenylbutanal** are essential for any experimental or theoretical work, including reaction stoichiometry, analytical characterization, and formulation. These properties are summarized below.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₂ O	[1][2][3][4]
Molecular Weight	148.20 g/mol	[1][3]
IUPAC Name	(3R)-3-phenylbutanal	[1]
Synonyms	(-)-3-Phenylbutanal, (R)-3-Phenylbutyraldehyde	[1]

Experimental Protocols

Detailed experimental protocols for the determination of molecular weight, such as mass spectrometry or titration, are specific to the instrumentation and methodology of a particular

laboratory. As such, generalized protocols are not included. Researchers should refer to standard analytical chemistry texts and instrument-specific manuals for procedural guidance.

Logical Relationship of Chemical Identifiers

The diagram below illustrates the logical flow from the compound's specific name, which defines its stereochemistry and structure, to its fundamental molecular properties.



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Figure 1: Relationship between compound name and molecular properties.

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References

- 1. 3-Phenylbutanal, (R)- | C₁₀H₁₂O | CID 10877278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Phenylbutanal | C₁₀H₁₂O | CID 85979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-phenylbutanal [stenutz.eu]
- 4. 3-Phenylbutanal, (S)- | C₁₀H₁₂O | CID 12255404 - PubChem [pubchem.ncbi.nlm.nih.gov]
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